1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea
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Description
1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C13H14N4O2 and its molecular weight is 258.281. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity and Mechanism
1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea and its derivatives have shown promising results in cancer research, particularly in inducing apoptosis in cancer cells. A study focusing on a synthetic phenoxypyrimidine urea derivative, AKF-D52, revealed its antiproliferative effects on non-small cell lung cancer (NSCLC) cells. AKF-D52 induces apoptosis through both caspase-dependent and -independent pathways, involving mitochondrial and death receptor pathways. Moreover, AKF-D52 activates cytoprotective autophagy, with the study suggesting that pre-treatment with autophagy inhibitors could enhance its apoptotic effects. This compound also demonstrated tumor growth suppression in a xenograft mouse model, highlighting its potential as a therapeutic agent for lung cancer treatment (Gil et al., 2021).
Pharmacokinetics and Drug Analysis
Another study explored the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418), a compound with potent anticancer, analgesic, and neuroprotective activities. This labeled compound serves as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis, facilitating the study of drug absorption, distribution, metabolism, and excretion (ADME). This approach supports the pharmacokinetic evaluation of such compounds, contributing valuable insights into their behavior in biological systems (Liang et al., 2020).
Nucleoside Modifications
Further research into glycosylureas and glycosylthioureas led to the synthesis of isoglycosyluracils and isoglycosyl-2-thiouracils, derived from glycosylureas. These compounds are of interest due to their unique glycosyl group positioning on the pyrimidine ring, differing from traditional nucleosides. Such structural variations offer potential for novel biological activity and applications in medicinal chemistry (Sano, 1962).
Osmolyte and Protein Interaction
In a different domain, a study investigated the thermodynamic compensation of urea and trimethylamine N-oxide (TMAO) interactions with proteins. This research provides insights into why certain organisms utilize a urea-methylamine mixture as osmolytes for environmental adaptation. Understanding these interactions can inform the design of protective agents for proteins under stress conditions (Lin & Timasheff, 1994).
Properties
IUPAC Name |
1-(2-methoxypyrimidin-5-yl)-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-4-3-5-10(6-9)16-12(18)17-11-7-14-13(19-2)15-8-11/h3-8H,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGXWPOVDFQDMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.